molecular formula C25H21NO7S B3872465 (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B3872465
M. Wt: 479.5 g/mol
InChI Key: UBTIKKDVXQPMRH-UHFFFAOYSA-N
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Description

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7S/c1-16-7-9-19(10-8-16)34(30,31)26-12-11-24(29)32-18-13-20(27)25-21(28)15-22(33-23(25)14-18)17-5-3-2-4-6-17/h2-10,13-15,26-27H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIKKDVXQPMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving a phenyl-substituted benzopyran precursor.

    Introduction of Functional Groups: The hydroxyl and oxo groups are introduced through selective oxidation reactions.

    Sulfonylation: The sulfonylamino group is added via a sulfonylation reaction using a sulfonyl chloride reagent.

    Esterification: The final step involves esterification to attach the propanoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The sulfonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate stands out due to its complex structure and diverse functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Reactant of Route 2
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(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

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